molecular formula C6H6BClO3 B1453429 2-Chloro-4-hydroxyphenylboronic acid CAS No. 766549-26-2

2-Chloro-4-hydroxyphenylboronic acid

Cat. No. B1453429
M. Wt: 172.37 g/mol
InChI Key: NRBQMBXPVAUMJY-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxyphenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of 2-Chloro-4-hydroxyphenylboronic acid generally involves the following steps :

  • Treating 2-chloro-4-hydroxyphenyl trimethyl borate with alkali, and through hydrolysis, replacing the trimethyl group with a hydroxyl group to obtain 2-chloro-4-hydroxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-hydroxyphenylboronic acid consists of a phenyl ring with a chlorine atom and a hydroxyl group attached to it, and a boronic acid group .


Chemical Reactions Analysis

Pinacol boronic esters, such as 2-Chloro-4-hydroxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but recent research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

2-Chloro-4-hydroxyphenylboronic acid has a molecular weight of 172.38 . It is a solid at room temperature . The boiling point is predicted to be 380.7±52.0 °C , and the density is predicted to be 1.49±0.1 g/cm3 .

Scientific Research Applications

Bioorthogonal Coupling Reactions

  • Rapid Formation of a Stable Boron-Nitrogen Heterocycle in Dilute, Neutral Aqueous Solution for Bioorthogonal Coupling Reactions: This study by Dilek et al. (2015) highlights the use of boronic acids in forming a stable product, beneficial for protein conjugation and reactions under physiologically compatible conditions (Ozlem Dilek, Zhen Lei, Kamalika Mukherjee, & S. Bane, 2015).

Fluorescence Quenching

  • Exploring the Mechanism of Fluorescence Quenching in Two Biologically Active Boronic Acid Derivatives Using Stern-Volmer Kinetics: This research by Geethanjali et al. (2015) investigates the fluorescence quenching properties of boronic acid derivatives, with implications for biochemical and analytical applications (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).

Molecularly Imprinted Polymer Particles

  • Competitive Assay of 2,4-Dichlorophenoxyacetic Acid Using a Polymer Imprinted with an Electrochemically Active Tracer Closely Related to the Analyte: Schöllhorn et al. (2000) employed a related boronic acid for the analysis of herbicides, demonstrating the utility of boronic acids in environmental monitoring (B. Schöllhorn, Catherine Maurice, Gwénaëlle Flohic, & B. Limoges, 2000).

Synthesis of Pharmaceutical Derivatives

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects: Ikram et al. (2015) report on the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions involving boronic acids, highlighting their role in medicinal chemistry (H. Ikram, N. Rasool, Gulraiz Ahmad, et al., 2015).

Supramolecular Architecture

  • Supramolecular Architecture in Some 4-Halophenylboronic Acids: Shimpi et al. (2007) investigated the crystal structures of halophenylboronic acids, including studies relevant to 2-Chloro-4-hydroxyphenylboronic acid, underscoring their importance in crystallography and materials science (M. R. Shimpi, N. Seethalekshmi, & V. Pedireddi, 2007).

Safety And Hazards

2-Chloro-4-hydroxyphenylboronic acid is classified as a warning hazard . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2-chloro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBQMBXPVAUMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669988
Record name (2-Chloro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxyphenylboronic acid

CAS RN

766549-26-2
Record name (2-Chloro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC Raimundo, JD Oslob, AC Braisted… - Journal of medicinal …, 2004 - ACS Publications
Fragment assembly has shown promise for discovering small-molecule antagonists for difficult targets, including protein−protein interactions. Here, we describe a process for identifying …
Number of citations: 118 pubs.acs.org

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